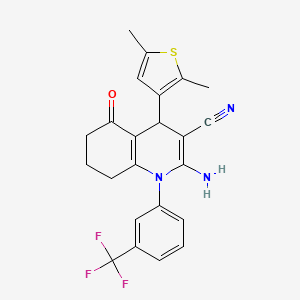![molecular formula C29H34N2O6 B11641815 4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-etoxi-2-metilfenil)carbonil]-3-hidroxi-1-[2-(morfolin-4-il)etil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como hidroxilo, carbonilo y morfolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(4-etoxi-2-metilfenil)carbonil]-3-hidroxi-1-[2-(morfolin-4-il)etil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona involucra múltiples pasos, cada uno requiriendo reactivos y condiciones específicas Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y temperaturas controladas para garantizar el rendimiento y la pureza deseados del producto .
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para operaciones a gran escala y garantizar el cumplimiento de las normas de seguridad y medioambientales. Esto puede incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y técnicas de purificación avanzadas para lograr alta eficiencia y consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(4-etoxi-2-metilfenil)carbonil]-3-hidroxi-1-[2-(morfolin-4-il)etil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: El grupo carbonilo puede reducirse para formar un alcohol.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican solventes específicos, temperaturas y catalizadores para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona, mientras que la reducción del grupo carbonilo produciría un alcohol .
Aplicaciones Científicas De Investigación
4-[(4-etoxi-2-metilfenil)carbonil]-3-hidroxi-1-[2-(morfolin-4-il)etil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 4-[(4-etoxi-2-metilfenil)carbonil]-3-hidroxi-1-[2-(morfolin-4-il)etil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona involucra su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y vías exactos involucrados dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(dimetilamino)-2-[(4-metilfenil)metil]-1-[4-(morfolin-4-il)fenil]butano-1-ona
- Derivados de la N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida
Unicidad
4-[(4-etoxi-2-metilfenil)carbonil]-3-hidroxi-1-[2-(morfolin-4-il)etil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona es único debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C29H34N2O6 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H34N2O6/c1-4-16-37-22-8-6-21(7-9-22)26-25(27(32)24-11-10-23(36-5-2)19-20(24)3)28(33)29(34)31(26)13-12-30-14-17-35-18-15-30/h4,6-11,19,26,32H,1,5,12-18H2,2-3H3/b27-25+ |
Clave InChI |
VACQBKXVORNGFE-IMVLJIQESA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)/O)C |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11641737.png)
![Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641745.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11641750.png)
![4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11641758.png)
![3-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641768.png)


![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)
![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11641797.png)

![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)
